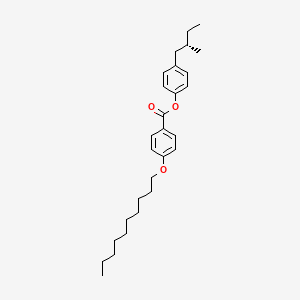

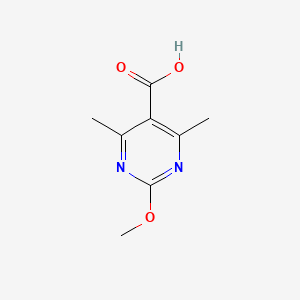

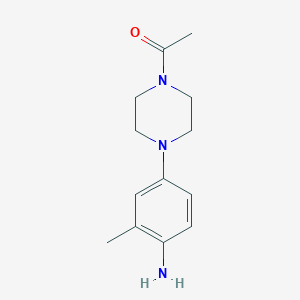

![molecular formula C8H24N2OSi2 B1603765 N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine CAS No. 67762-92-9](/img/structure/B1603765.png)

N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine

Descripción general

Descripción

N-[[Dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, also known as DSDMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DSDMM is a colorless liquid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Surface Modification

N-silyldimethylamines, including N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, are efficient silylating agents for the chemical surface modification of hydroxylated silicon dioxide preparations. These compounds facilitate the synthesis of chloro(dimethylpentyl)-dimethylsilanes and their conversion to the corresponding (dimethylamino)silanes. The introduction of bulky substituents forms a two-stage protecting layer at the surface, which enhances hydrolytic stability by hindering the access of nucleophiles to the silicon atom (Schneider, Cloux, Fóti, & Kováts, 1990).

Catalysis and Reactions

The catalytic properties of N-silyldimethylamines are also explored in the context of facilitating reactions on silicon surfaces. For instance, the adsorption and reaction pathways of methylamines on Si(100)-2×1 surfaces have been studied using density functional theory (DFT) and multiple internal reflection Fourier transform infrared (MIR-FTIR) spectroscopy. Such investigations reveal that the reaction pathways resemble the precursor-mediated dissociative chemisorption of ammonia, leading to selective cleavage of N–H bonds in surface reactions of methylamine and dimethylamine (Mui, Wang, Bent, & Musgrave, 2001).

Application in Optoelectronic Devices

Furthermore, derivatives of this compound have been synthesized for application in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents have been developed, demonstrating significant potential in electrochromic devices due to their high coloration efficiency and electrochemical stability. These materials exhibit controllable photoluminescence contrast ratios, indicating their utility in advanced electrofluorochromic devices (Wu, Lin, & Liou, 2019).

Chemical Synthesis and Industrial Application

The synthesis process of methylamines, including this compound, highlights their industrial relevance as chemical intermediates. Methylamines are prepared by the reaction of methanol and ammonia, with the development of DMA-selective zeolite-based catalysts due to market demand. These compounds are critical in the production of various chemicals and materials (Corbin, Schwarz, & Sonnichsen, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWHOSGBVZQCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)O[Si](C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an acrid amine odor; [Gelest MSDS] | |

| Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67762-92-9 | |

| Record name | Siloxanes and Silicones, di-Me, (dimethylamino)-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

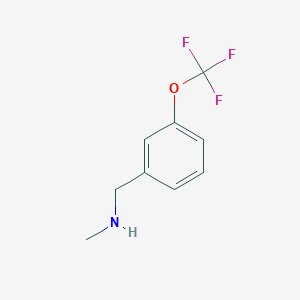

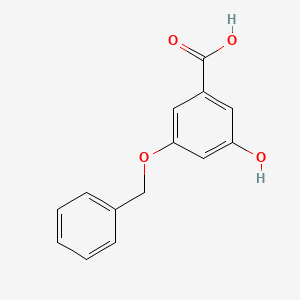

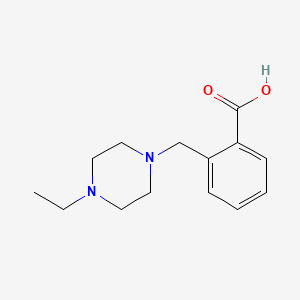

![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)